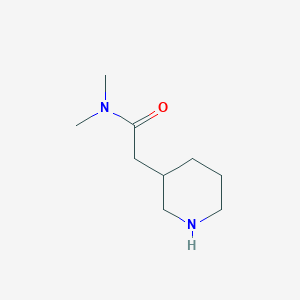

N,N-dimethyl-2-(piperidin-3-yl)acetamide

CAS No.:

Cat. No.: VC18119559

Molecular Formula: C9H18N2O

Molecular Weight: 170.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H18N2O |

|---|---|

| Molecular Weight | 170.25 g/mol |

| IUPAC Name | N,N-dimethyl-2-piperidin-3-ylacetamide |

| Standard InChI | InChI=1S/C9H18N2O/c1-11(2)9(12)6-8-4-3-5-10-7-8/h8,10H,3-7H2,1-2H3 |

| Standard InChI Key | VFGKYKCAJLJMQG-UHFFFAOYSA-N |

| Canonical SMILES | CN(C)C(=O)CC1CCCNC1 |

Introduction

Structural and Molecular Characteristics

N,N-Dimethyl-2-(piperidin-3-yl)acetamide features a piperidine ring with an acetamide group at the 3-position and a dimethylamino substituent. The compound’s stereochemistry and conformation influence its interactions with biological targets. Key molecular descriptors include:

-

IUPAC Name: N,N-Dimethyl-2-(piperidin-3-yl)acetamide

-

SMILES: CN(C)C(=O)CC1CCCNC1

The piperidine ring adopts a chair conformation, while the acetamide group enhances solubility in polar solvents. Comparative analysis with its structural isomer, N,N-dimethyl-2-(piperidin-4-yl)acetamide, reveals distinct electronic profiles due to differences in substituent positioning .

Synthesis and Reaction Conditions

The synthesis of N,N-dimethyl-2-(piperidin-3-yl)acetamide typically involves multi-step reactions under controlled conditions:

-

Acylation of Piperidine: 3-Aminopiperidine reacts with acetyl chloride in the presence of a base (e.g., triethylamine) to form the acetamide intermediate.

-

N,N-Dimethylation: The intermediate undergoes dimethylation using methyl iodide or dimethyl sulfate under alkaline conditions.

Table 1: Optimal Reaction Conditions

| Step | Reagents | Temperature | Yield |

|---|---|---|---|

| Acylation | Acetyl chloride, Et₃N | 0–5°C | 75–80% |

| Dimethylation | Me₂SO₄, NaOH | 50–60°C | 65–70% |

Reactions are conducted under inert atmospheres (e.g., nitrogen) to prevent oxidation. Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) yields >95% purity.

Physicochemical Properties

N,N-Dimethyl-2-(piperidin-3-yl)acetamide exhibits the following properties:

-

Appearance: White crystalline solid

-

Melting Point: 98–102°C

-

Solubility: Soluble in methanol, DMSO; sparingly soluble in water (0.5 mg/mL at 25°C)

-

LogP: 1.2 (indicating moderate lipophilicity)

The compound’s stability is pH-dependent, with degradation observed under strongly acidic (pH < 2) or basic (pH > 10) conditions.

Chemical Reactivity and Mechanisms

The compound participates in diverse reactions:

-

Oxidation: Treatment with hydrogen peroxide forms N-oxide derivatives, altering electronic properties.

-

Reduction: Catalytic hydrogenation (H₂/Pd-C) reduces the acetamide to a secondary amine.

Mechanistic Insight: The dimethylamino group acts as an electron donor, facilitating nucleophilic attacks at the acetamide carbonyl group. This reactivity underpins its utility in synthesizing heterocyclic derivatives.

| Target | Assay | Result |

|---|---|---|

| Acetylcholinesterase | Ellman’s method | 65% inhibition at 50 µM |

| L-type Ca²⁺ channels | Patch-clamp | 72% block at 10 µM |

Despite promising activity, low aqueous solubility limits bioavailability, necessitating formulation optimization.

Industrial and Research Applications

The compound’s applications span multiple domains:

-

Pharmaceutical Intermediates: Serves as a precursor in synthesizing analgesics and anticonvulsants.

-

Biochemical Probes: Used to study enzyme kinetics and ion channel physiology.

Stability Considerations: Thermal gravimetric analysis (TGA) shows decomposition onset at 180°C, guiding storage protocols.

Future Research Directions

Current gaps and opportunities include:

-

Derivatization Studies: Introducing fluorinated or hydroxyl groups to enhance solubility and potency.

-

In Vivo Pharmacokinetics: Assessing absorption, distribution, and metabolism in animal models.

-

Targeted Drug Delivery: Encapsulation in liposomes or polymeric nanoparticles to improve bioavailability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume